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Compound of Interest

Compound Name: 3-(Iodomethyl)-3-methyloxetane

Cat. No.: B039523 Get Quote

An In-depth Technical Guide to 3-(Iodomethyl)-3-
methyloxetane
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Iodomethyl)-3-methyloxetane, a

valuable building block in medicinal chemistry. It covers its chemical structure, IUPAC name,

physicochemical properties, a detailed synthesis protocol, and its applications in drug

discovery.

Chemical Identity and Structure
3-(Iodomethyl)-3-methyloxetane is a heterocyclic compound featuring a four-membered

oxetane ring. This strained ring system is of significant interest in drug design. The structure is

characterized by a methyl group and an iodomethyl group attached to the same carbon atom

(C3) of the oxetane ring.

IUPAC Name: 3-(Iodomethyl)-3-methyloxetane

CAS Number: 112823-30-0[1]

Molecular Formula: C₅H₉IO[1]

Chemical Structure:
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The key structural features are the polar ether linkage within the strained four-membered ring

and the reactive carbon-iodine bond, which serves as a versatile chemical handle for further

synthetic modifications.

Physicochemical and Spectroscopic Properties
The properties of 3-(Iodomethyl)-3-methyloxetane make it a useful intermediate in organic

synthesis. Quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 212.03 g/mol [1]

Appearance Colorless to light yellow liquid ChemicalBook

Boiling Point 72-75 °C (at 10 Torr) ChemicalBook

Density 1.7437 g/cm³ ChemicalBook

Storage Temperature
2-8°C, Inert atmosphere, Keep

in dark place
[2]

Purity
Typically >98% (often

stabilized with copper)
[2]

Spectroscopic Data

While specific experimental spectra for 3-(Iodomethyl)-3-methyloxetane are not widely

available in public databases, suppliers often hold this data. Researchers can typically request

a Certificate of Analysis (COA) for lot-specific data, which would include ¹H NMR, ¹³C NMR,

and mass spectrometry results.[3]

Predicted mass spectrometry data, specifically the collision cross-section (CCS) for various

adducts, provides insight into the molecule's behavior in a mass spectrometer.

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
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Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 212.97708 125.7

[M+Na]⁺ 234.95902 125.7

[M-H]⁻ 210.96252 123.6

[M+NH₄]⁺ 230.00362 138.4

[M+K]⁺ 250.93296 135.1

Data sourced from

PubChemLite.[4]

Experimental Protocol: Synthesis
3-(Iodomethyl)-3-methyloxetane is synthesized from its corresponding alcohol, 3-methyl-3-

oxetanemethanol, via an iodination reaction. The following protocol is a representative method.

Reaction Scheme:

Detailed Methodology:

Reaction Setup: In a suitable reactor flask, dissolve 3-methyl-3-oxetanemethanol (1.0

equivalent) in a mixture of dichloromethane (DCM) and pyridine.

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2

equivalents) portion-wise, followed by the portion-wise addition of iodine (1.2 equivalents),

ensuring the temperature remains controlled.

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for approximately 24 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane. Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl

solution) to remove residual water and water-soluble impurities. Dry the organic phase over

anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Purification: Filter to remove the drying agent and concentrate the organic layer under

reduced pressure using a rotary evaporator. The resulting crude product can be further

purified by vacuum distillation or column chromatography on silica gel to yield pure 3-
(Iodomethyl)-3-methyloxetane.

Applications in Drug Discovery and Medicinal
Chemistry
The oxetane motif is increasingly recognized as a valuable component in modern drug design.

Its incorporation can significantly improve the physicochemical properties of drug candidates.

Role as a Bioisostere: The 3-methyl-oxetane core can act as a bioisostere for less desirable

functional groups, such as gem-dimethyl or carbonyl groups. This substitution often leads to:

Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring can enhance a

molecule's solubility.

Enhanced Metabolic Stability: The oxetane ring can block sites of metabolism, increasing the

compound's half-life.

Reduced Lipophilicity: Replacing a non-polar group like a gem-dimethyl with the more polar

oxetane can lower the logP value, which is often beneficial for optimizing pharmacokinetic

profiles.

Synthetic Utility: 3-(Iodomethyl)-3-methyloxetane is a key building block for introducing this

beneficial motif. The iodomethyl group provides a highly reactive site for various chemical

transformations, including:

Nucleophilic Substitution (Sₙ2) Reactions: The iodide is an excellent leaving group, allowing

for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols) to
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append the oxetane moiety to a larger scaffold.

Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-

metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or

carbon-heteroatom bonds.

The ability to easily incorporate the 3-methyl-oxetane group makes this reagent a powerful tool

for generating diverse chemical libraries and for lead optimization campaigns in drug

development.

Mandatory Visualizations
The following diagrams illustrate the synthesis and application logic for 3-(Iodomethyl)-3-
methyloxetane.

3-Methyl-3-oxetanemethanol

Iodination Reaction
(0°C to RT, 24h)

1.0 eq

PPh₃, I₂, Pyridine
in Dichloromethane (DCM)
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3-(Iodomethyl)-3-methyloxetane
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Caption: Synthesis workflow for 3-(Iodomethyl)-3-methyloxetane.
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Caption: Application of 3-(Iodomethyl)-3-methyloxetane in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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